molecular formula C22H26O7 B15044287 1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone CAS No. 41855-36-1

1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone

Cat. No.: B15044287
CAS No.: 41855-36-1
M. Wt: 402.4 g/mol
InChI Key: KEOHSZCHSVGGCN-UHFFFAOYSA-N
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Description

1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone is a macrocyclic polyether derivative featuring a 18-membered ring system fused with two benzo groups and six oxygen atoms. The ethanone (acetyl) group at position 2 distinguishes it from related compounds. Such macrocycles are structurally analogous to crown ethers but exhibit enhanced complexity due to aromatic fusion and varied substituents.

Properties

CAS No.

41855-36-1

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

1-(2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-yl)ethanone

InChI

InChI=1S/C22H26O7/c1-17(23)18-6-7-21-22(16-18)29-15-11-25-9-13-27-20-5-3-2-4-19(20)26-12-8-24-10-14-28-21/h2-7,16H,8-15H2,1H3

InChI Key

KEOHSZCHSVGGCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCOCCOC3=CC=CC=C3OCCOCCO2

Origin of Product

United States

Preparation Methods

Template-Assisted Macrocyclization

A widely cited approach involves templated cyclization using alkali metal cations to preorganize linear precursors. For example, reacting 2-acetyl-1,3-dihydroxybenzene with tetraethylene glycol ditosylate in the presence of Cs₂CO₃ yields the macrocyclic framework. The cesium ion coordinates with ether oxygens, enforcing a crown ether-like conformation that facilitates nucleophilic displacement of tosylate groups.

Reaction conditions :

  • Solvent: Dimethylformamide (DMF), anhydrous
  • Temperature: 80°C under nitrogen
  • Yield: 38–42% after chromatographic purification

Phase-Transfer Catalyzed Etherification

Building on methodologies for related polyethers (e.g., 9,10-bis(chloromethyl)anthracene synthesis), phase-transfer catalysts like hexadecyltrimethylammonium bromide enable efficient Williamson ether synthesis in biphasic systems. A representative protocol involves:

  • Precursor preparation :

    • 2-Acetylresorcinol (1.0 equiv)
    • 1,2-Bis(2-chloroethoxy)ethane (2.2 equiv)
  • Reaction setup :

    • Aqueous phase: 37% HCl (10 mL) + acetic acid (2.5 mL)
    • Organic phase: Toluene
    • Catalyst: Hexadecyltrimethylammonium bromide (2.5 mol%)
  • Cyclization :

    • 60°C, vigorous stirring (1500 rpm) for 24 hr
    • Yield: 52% after recrystallization from ethanol

Optimization Strategies

Temperature and Stoichiometry Effects

Systematic studies reveal that excess dihalide (≥2.2 equiv) and moderate temperatures (60–80°C) maximize cyclization efficiency while minimizing polymerization. Higher temperatures (>100°C) promote side reactions, reducing yields to <30%.

Table 1. Yield dependence on reaction parameters

Parameter Optimal Range Yield (%)
Temperature 60–80°C 45–52
Dihalide equivalence 2.2–2.5 50–55
Catalyst loading 2.5–5.0 mol% 48–53

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance precursor solubility but require strict anhydrous conditions. Biphasic systems (toluene/water) with phase-transfer catalysts offer practical advantages for large-scale synthesis.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 4.35–4.10 (m, 12H, OCH₂), 2.55 (s, 3H, COCH₃)
  • HRMS : m/z calcd for C₂₂H₂₆O₇ [M+H]⁺ 403.1753, found 403.1756

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity when using recrystallization followed by size-exclusion chromatography.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Quaternary ammonium salts (e.g., hexadecyltrimethylammonium bromide) can be recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss.

Waste Stream Management

The patented HCl/AcOH reaction medium allows neutralization with NaOH to precipitate sodium acetate, reducing acidic waste by ≥65%.

Emerging Methodologies

Photochemical Cyclization

Preliminary studies indicate that UV irradiation (254 nm) of linear precursors adsorbed on silica gel promotes solid-state macrocyclization with 28–31% yield, avoiding solvent use.

Biocatalytic Approaches

Lipase-mediated transesterification shows promise for enantioselective synthesis, though current yields remain low (12–15%).

Chemical Reactions Analysis

Ketone (Ethanone) Reactions

The ethanone moiety (C=O group) undergoes standard ketone reactions:

  • Nucleophilic addition : Reaction with alcohols/amines (e.g., Grignard reagents) to form secondary alcohols or tertiary amines.

  • Condensation : Aldol reactions or formation of enol ethers under acidic/basic conditions.

  • Reduction : Conversion to secondary alcohol via catalysts like NaBH₄ or LiAlH₄.

Crown Ether Complexation

The dibenzo-18-crown-6 macrocycle facilitates:

  • Metal ion complexation : Selective binding to cations (e.g., K⁺, Na⁺) via oxygen lone pairs, influenced by ring size and substituents .

  • Host-guest interactions : Potential inclusion of neutral molecules or molecular recognition in supramolecular chemistry.

Stability and Surface Interactions

Related dibenzo-18-crown-6 derivatives have demonstrated:

  • Corrosion inhibition : Adsorption on metal surfaces (e.g., mild steel) in acidic media, reducing corrosion via charge transfer resistance .

  • Surface analysis : FE-SEM and XPS studies confirm inhibitor adsorption, suggesting similar behavior for ethanone derivatives .

Theoretical and Computational Insights

  • Quantum chemical modeling : Density Functional Theory (DFT) and Monte Carlo simulations predict adsorption mechanisms, with Langmuir isotherm fitting observed for related compounds .

  • Molecular descriptors : Parameters like HOMO/LUMO energy levels and molecular orbital interactions may guide reactivity predictions.

Reaction Comparison Table

Reaction Type Conditions Expected Product Relevance to Compound
Grignard addition Grignard reagent, THFSecondary alcohol (R₂CHOH)Ketone reactivity
Crown ether complexation Metal ions (e.g., K⁺)Cation-crown ether complexMacrocyclic functionality
Reduction LiAlH₄, ether solventSecondary alcohol (R₂CH₂OH)Ketone reactivity
Surface adsorption Acidic medium (e.g., HCl)Adsorbed inhibitor on metal surfaceCorrosion inhibition

Scientific Research Applications

1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone involves its ability to form stable complexes with metal ions. The oxygen atoms in the hexaoxacyclooctadecin ring coordinate with the metal ions, creating a stable complex. This interaction is crucial in its applications in catalysis, ion transport, and separation processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[...]hexaoxacyclooctadecin-2-yl)ethanone (Target) Not Provided C23H26O9* ~458.45* Acetyl (-COCH3)
6,7,9,10,17,18,20,21-Octahydrodibenzo[...]hexaoxacyclooctadecine-2,14-dicarboxylic acid 85953-90-8 C22H24O10 448.42 Two carboxylic acids (-COOH)
6,7,9,10,17,18,20,21-Octahydrodibenzo[...]hexaoxacyclooctadecin-2,13-dicarbaldehyde 75616-63-6 C22H22O8 414.41 Two aldehyde (-CHO) groups
2,14-Dinitro-6,7,9,10,17,18,20,21-octahydrodibenzo[...]hexaoxacyclooctadecine 32082-46-5 C22H22N2O12 506.42 Two nitro (-NO2) groups
(Decahydrobenzo[...]hexaoxacyclooctadecin-18-yl)methanol 71015-62-8 C17H26O7 342.38 Methanol (-CH2OH)

*Inferred from structural analogy.

Key Observations :

  • Functional Group Impact : The acetyl group in the target compound confers moderate polarity compared to the highly polar carboxylic acid derivatives (e.g., solubility in organic solvents vs. aqueous basic conditions) . Aldehyde derivatives () are more reactive, serving as intermediates for crosslinking or further functionalization.

Reactivity Trends :

  • Carboxylic acids () undergo esterification or amidation.
  • Aldehydes () participate in condensation reactions (e.g., Schiff base formation).
  • The acetyl group in the target compound may undergo nucleophilic addition or reduction to ethanol derivatives.

Property and Application Comparison

Ion-Binding Capacity:

  • Carboxylic Acid Derivatives : Exhibit high affinity for divalent cations (e.g., Ca²⁺, Mg²⁺) due to chelation by carboxylate anions .
  • Crown Ether Core : The oxygen-rich cavity enables alkali metal ion (Na⁺, K⁺) binding, modulated by substituents. Nitro groups () may enhance selectivity for smaller ions like Li⁺ via steric hindrance .

Pharmacological Potential:

While direct data for the target compound are lacking, similarity indexing methods (e.g., Tanimoto coefficient-based comparisons) suggest that structural analogs with ≥70% similarity (e.g., dicarboxylic acids) could share biological activities, such as histone deacetylase (HDAC) inhibition, as seen in phytocompound studies .

Stability and Handling:

  • Methanol-substituted macrocycles () are hygroscopic, necessitating anhydrous storage .

Biological Activity

1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone (CAS RN: 41855-36-1) is a complex organic compound with potential biological activity. This article explores its properties and biological effects based on available research.

  • Molecular Formula: C22H26O7
  • Molecular Mass: 402.44 g/mol
  • Melting Point: 165-169 °C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with biological systems. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of octahydrodibenzo compounds exhibit antimicrobial properties. For instance:

  • Study Findings: A study demonstrated that certain dibenzo compounds showed significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Antioxidant Properties

Antioxidant activity is crucial for protecting cells from oxidative stress.

  • Research Evidence: Compounds similar to this compound have been shown to scavenge free radicals effectively. One study reported that these compounds could reduce oxidative stress markers in vitro .

Cytotoxicity and Cancer Research

The cytotoxic effects of octahydrodibenzo derivatives have been explored in cancer research.

  • Case Study: In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines. A particular focus was on their ability to activate caspase pathways leading to programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for drug development.

  • Key Insights: Modifications in the hexaoxacyclooctadecin structure influence its biological efficacy. For example:
    • Increasing the number of oxygen atoms in the cyclic structure enhances solubility and bioavailability.
    • The presence of specific functional groups can increase binding affinity to target proteins involved in disease processes .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialSignificant antibacterial activity
AntioxidantEffective free radical scavenging
CytotoxicityInduces apoptosis in cancer cells
Structure-ActivityModifications enhance efficacy

Q & A

Q. How can interdisciplinary methodologies (e.g., environmental chemistry + synthetic biology) expand the compound’s research scope?

  • Methodology : Integrate microbial toxicity assays (e.g., Vibrio fischeri bioluminescence inhibition) with synthetic pathways for bio-based derivatives. Use systems biology tools (e.g., genome-scale metabolic models) to predict biosynthetic feasibility .

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